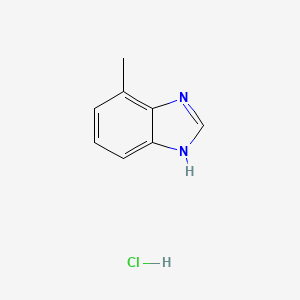

4-Methylbenzimidazole Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQFLDSYLAAGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Framework of 4 Methylbenzimidazole Hydrochloride

Benzimidazole (B57391) Core Structure and Significance in Heterocyclic Chemistry

At the heart of 4-Methylbenzimidazole Hydrochloride lies the benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. nih.govnih.gov This fusion occurs at the 4 and 5 positions of the imidazole ring. nih.govnih.gov The benzimidazole structure is a prominent pharmacophore, a key structural component responsible for a molecule's biological activity, and is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.goviosrphr.orgorientjchem.org

The chemical stability of the benzimidazole ring is noteworthy; it remains unaffected by concentrated sulfuric acid, hot hydrochloric acid, and alkalis. iosrphr.org This robustness, coupled with its aromatic and heterocyclic nature, allows it to interact with a variety of biological targets through mechanisms such as metal ion interactions, π–π stacking, and hydrogen bonding. nih.gov The versatility of the benzimidazole scaffold has led to its incorporation into a wide array of pharmacologically active agents. nih.govimpactfactor.org

Positional Isomerism and Substituent Effects in Methylbenzimidazole Systems

The introduction of a methyl group onto the benzimidazole core, as in 4-Methylbenzimidazole, introduces the concept of positional isomerism. Positional isomers have the same molecular formula but differ in the position of a substituent group on the main carbon skeleton. libretexts.org In the case of methylbenzimidazole, the methyl group can be attached to various positions on the benzimidazole ring, leading to different isomers with potentially distinct physical and chemical properties. For instance, 5-methylbenzimidazole (B147155) is a tautomer of 6-methylbenzimidazole. researchgate.net

The position of the substituent significantly influences the electronic properties and, consequently, the reactivity and biological activity of the molecule. aip.orgtandfonline.com Studies have shown that the type and position of substituents on the benzimidazole ring can affect its aromaticity. aip.org For example, theoretical calculations have indicated that substitution at positions 5 and 7 can enhance the aromaticity of the benzimidazole system. aip.org

Furthermore, the nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a crucial role. Electron-donating groups can increase the electron density of the benzimidazole ring system, which can, in turn, influence its interaction with other molecules. researchgate.net Conversely, strongly electron-withdrawing groups can diminish certain activities. tandfonline.com The strategic placement of substituents is a key strategy in medicinal chemistry to fine-tune the properties of benzimidazole derivatives for specific applications. impactfactor.org

Role of Hydrochloride Form in Research Contexts

In many research applications, 4-Methylbenzimidazole is utilized in its hydrochloride salt form. ontosight.ai The conversion of a basic compound, such as an amine, into its hydrochloride salt is a common practice in chemistry and pharmaceutical sciences. wikipedia.org This is primarily done to enhance the compound's water solubility and stability. ontosight.aiwikipedia.orgontosight.ai

The hydrochloride salt is formed by the reaction of the organic base with hydrochloric acid. wikipedia.org This process typically involves the protonation of a nitrogen atom within the molecule. ontosight.ai The resulting salt often exhibits improved dissolution rates, which can lead to better bioavailability in biological systems. ontosight.ai For instance, the hydrochloride salt of the antifungal agent tioconazole (B1681320) dissolves over 2000 times faster than its free base form. ontosight.ai

Synthetic Methodologies and Chemical Transformations of 4 Methylbenzimidazole Hydrochloride

Direct Synthesis Approaches for 4-Methylbenzimidazole Core

The synthesis of the 4-methylbenzimidazole core, a key structural motif in various compounds, can be achieved through several direct approaches. These methods primarily involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring, starting from appropriately substituted precursors.

Condensation Reactions with o-Phenylenediamine (B120857) Derivatives

A prevalent and traditional method for synthesizing benzimidazoles is the condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. ijariie.com This reaction is often facilitated by acidic conditions, such as heating in the presence of concentrated hydrochloric acid. ijariie.com For instance, the reaction of 3,4-diaminotoluene (B134574) with a suitable carboxylic acid would yield the corresponding 4- or 7-methylbenzimidazole. The use of microwave irradiation has been shown to promote the condensation of o-phenylenediamine with aldehydes, offering an efficient and green synthesis route. researchgate.net Acetic acid can also serve as a promoter for this condensation reaction. researchgate.net

Various catalysts can be employed to facilitate the condensation of o-phenylenediamines with aldehydes or orthoesters, including Lewis acids like ZrCl4, SnCl4, and TiCl4. ijariie.com Metal-free approaches using acetic acid as a catalyst under microwave heating have also been described for the synthesis of aryl-substituted benzimidazoles. nih.govencyclopedia.pub

Cyclization Strategies Involving Substituted Anilines

The synthesis of the benzimidazole (B57391) scaffold can also be achieved through the cyclization of appropriately substituted anilines. One such strategy involves the oxidative cyclization of anilines. mdpi.com For example, an iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines has been developed to construct benzimidazoles. chemrxiv.org This method utilizes an oxidant like Selectfluor and can be performed under mild conditions. chemrxiv.org

Another approach involves the intramolecular cyclization of o-bromoaryl derivatives, which can be catalyzed by copper oxide nanoparticles. organic-chemistry.org Furthermore, the reaction of 2-aminonitrobenzenes with aldehydes or other reagents represents another pathway to benzimidazoles. nih.gov

Catalytic Reduction and Cyclization Pathways

A one-pot synthesis of benzimidazole derivatives can be achieved through the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes. pcbiochemres.com This method can be carried out using a combination of zinc dust and sodium bisulfite in water at elevated temperatures. pcbiochemres.com This approach benefits from being environmentally benign and using readily available starting materials. pcbiochemres.com

Another catalytic pathway involves the reduction of a nitro group on a substituted aniline, followed by cyclization. For example, a one-pot procedure for converting aromatic 2-nitroamines into benzimidazoles utilizes formic acid and iron powder with ammonium (B1175870) chloride as an additive to first reduce the nitro group and then effect the imidazole ring closure. organic-chemistry.org

Derivatization Strategies for 4-Methylbenzimidazole Hydrochloride Analogs

Once the 4-methylbenzimidazole core is synthesized, it can be further modified to create a diverse range of analogs. These derivatization strategies typically involve reactions at the nitrogen atoms of the imidazole ring or at various positions on the benzene ring.

N-Substitution Reactions on the Imidazole Ring

The nitrogen atoms of the benzimidazole ring are nucleophilic and can readily undergo substitution reactions.

N-alkylation of 4-methylbenzimidazole can be achieved using various alkylating agents. asianpubs.org The reaction of 4-methylbenzimidazole with primary alkyl halides in dimethylformamide leads to a mixture of N1 and N3 alkylated products. publish.csiro.au The regioselectivity of this reaction is influenced by steric and electronic factors. publish.csiro.auresearchgate.net Green methods for N-alkylation include physical grinding of reactants in the solid phase or using polyethylene (B3416737) glycol (PEG-600) as a solvent. asianpubs.org Ketonic Mannich bases have also been employed as alkylating agents for benzimidazoles. researchgate.net

Table 1: N-Alkylation of 4-Methylbenzimidazole

| Alkylating Agent | Reaction Conditions | Product(s) | Reference |

| Primary alkyl halides | Dimethylformamide, 30°C | N1- and N3-alkyl-4-methylbenzimidazole | publish.csiro.au |

| Dimethyl sulfate (B86663) (DMS) | K2CO3, TBAB, grinding | N-methyl-4-methylbenzimidazole | asianpubs.org |

| Diethyl sulfate (DES) | K2CO3, TBAB, grinding | N-ethyl-4-methylbenzimidazole | asianpubs.org |

| Benzyl chloride | K2CO3, TBAB, grinding | N-benzyl-4-methylbenzimidazole | asianpubs.org |

| Ketonic Mannich bases | Ethanol-water, reflux | 1-(3-oxopropyl)benzimidazoles | researchgate.net |

N-arylation of benzimidazoles can be accomplished using copper-catalyzed or palladium-catalyzed cross-coupling reactions. mit.edu Copper(I) oxide can catalyze the N-arylation of benzimidazoles with aryl bromides. uit.no Palladium-catalyzed methods are also effective for the selective N-arylation of the amino group in 2-aminobenzimidazoles. mit.edu The direct N-arylation of benzimidazoles is a powerful tool for creating C-N bonds. uit.no

Functionalization at Benzimidazole Ring Positions (e.g., C2, C4, C5, C6, C7)

The benzimidazole ring can be functionalized at various carbon positions, allowing for the introduction of diverse substituents.

The C2 position of the benzimidazole ring is particularly reactive towards functionalization due to its location between the two nitrogen atoms. uit.noresearchgate.net

C2-Alkylation: Rhodium(I)-catalyzed C-H activation allows for the selective branched alkylation of benzimidazoles at the C2 position with Michael acceptors. nih.gov This method can be used to introduce a quaternary carbon center. nih.gov

C2-Arylation and Vinylation: Palladium-catalyzed C2-arylation has been reported. uit.no Copper-catalyzed C2-arylation with iodobenzene (B50100) has also been achieved. uit.no Furthermore, nickel or cobalt complexes can catalyze the C2-vinylation of benzimidazoles with alkynes. uit.no Rhodium(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates leads to benzimidazole-fused isoindoles. acs.org

C2-Allylation: An enantioselective C2-allylation of benzimidazoles has been developed using 1,3-diene pronucleophiles in a copper-hydride catalyzed reaction. mit.edu

Functionalization at the benzenoid ring of the benzimidazole scaffold is also possible, though often requires de novo synthesis from pre-functionalized starting materials. researchgate.net

Halogenation: Halogenation of benzimidazoles, such as chlorination, can occur. For example, 2,5-dimethylbenzimidazole can be chlorinated at the N1 position. rjpbcs.com

Nitration: Electrophilic nitration of benzimidazoles typically occurs at the C5(6) position of the fused benzene ring. thieme-connect.de The position of nitration is influenced by the substituents already present on the ring. thieme-connect.deinstras.com For instance, in 2,5-dimethyl-1H-benzimidazole, nitration can lead to a mixture of 6-nitro, 4-nitro, and 4,6-dinitro products. thieme-connect.de

Table 2: Functionalization of the Benzimidazole Ring

| Position | Reaction | Reagents/Catalyst | Product Type | Reference |

| C2 | Branched Alkylation | Rh(I)/bisphosphine/K3PO4 | C2-alkylated benzimidazole | nih.gov |

| C2 | Arylation | Pd catalyst | C2-arylbenzimidazole | uit.no |

| C2 | Vinylation | Ni or Co complexes | C2-vinylbenzimidazole | uit.no |

| C2 | Allylation | CuH catalyst, 1,3-dienes | C2-allylated benzimidazole | mit.edu |

| C5(6) | Nitration | HNO3, H2SO4 | 5(6)-nitrobenzimidazole | thieme-connect.de |

Synthesis of Hybrid Molecules Incorporating the 4-Methylbenzimidazole Moiety

The strategic combination of the 4-methylbenzimidazole core with other pharmacologically relevant moieties has led to the development of novel hybrid molecules with diverse therapeutic potential. These synthetic strategies often involve multi-step reactions, beginning with the functionalization of the 4-methylbenzimidazole scaffold to introduce reactive handles for subsequent coupling reactions.

A common approach involves the condensation of 3,4-diaminotoluene with various carboxylic acids or aldehydes to construct the initial 4-methylbenzimidazole ring. researchgate.net For instance, reacting 3-methylbenzene-1,2-diamine with 4-formylbenzoate (B8722198) in dimethylformamide (DMF) with a catalytic amount of sodium metabisulfite (B1197395) under reflux conditions yields a 4-methylbenzimidazole derivative. researchgate.net This product can then be further elaborated.

One notable class of hybrid molecules are the benzimidazole-thiourea derivatives. These are synthesized by first converting a methyl-substituted benzimidazole benzoate (B1203000) to a benzohydrazide (B10538) by refluxing with hydrazine (B178648) hydrate. bohrium.com The resulting hydrazide is then reacted with various phenyl isothiocyanates to produce a library of thiourea (B124793) hybrids. bohrium.com

Another significant group of hybrid molecules are those incorporating a triazole ring. These are often synthesized via "click chemistry," a powerful and efficient method for forming carbon-heteroatom bonds. nih.gov For example, N-propargylated benzimidazole derivatives can be reacted with in situ generated azido (B1232118) compounds to yield benzimidazole-1,2,3-triazole-indoline hybrids. nih.gov This approach offers a high degree of modularity, allowing for the creation of a diverse range of substituted hybrids.

Schiff base derivatives represent yet another important class of hybrid molecules. These are typically formed through the condensation of an amino-functionalized benzimidazole with various aldehydes. For instance, new classes of hybrid Schiff bases can be produced by refluxing a suitable benzimidazole precursor with different benzaldehydes in ethanol (B145695) with a catalytic amount of hydrochloric acid. nih.gov

The synthesis of these hybrid molecules is a testament to the versatility of the 4-methylbenzimidazole scaffold as a building block in medicinal chemistry. The ability to combine this core with other pharmacophores opens up vast possibilities for the design and discovery of new therapeutic agents.

Advanced Synthetic Techniques

In recent years, the fields of organic and medicinal chemistry have increasingly embraced advanced synthetic techniques that offer significant advantages over traditional methods in terms of efficiency, sustainability, and reaction control. The synthesis of 4-methylbenzimidazole and its derivatives has greatly benefited from these innovations, particularly through the adoption of microwave-assisted synthesis and the principles of green chemistry.

Microwave-Assisted Synthesis in Benzimidazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. ijarsct.co.ineurekaselect.comjocpr.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, a process that is fundamentally different from conventional heating methods. jocpr.comajrconline.org

In the context of benzimidazole synthesis, microwave irradiation has been successfully applied to the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. ijarsct.co.ineurekaselect.com For example, the synthesis of 2-methyl benzimidazole from o-phenylene diamine and acetic acid, which typically requires an hour of reflux under conventional heating, can be completed in just 10 minutes using microwave irradiation at 225 watts, with the product obtained in high purity. ajrconline.org Similarly, the synthesis of other benzimidazole derivatives has seen reaction times reduced from hours to minutes. ijarsct.co.in

The benefits of microwave-assisted synthesis extend to multi-step synthetic sequences involving benzimidazole derivatives. For instance, the synthesis of biphenyl (B1667301) carbonyl piperazine (B1678402) moiety-carrying benzimidazole derivatives was successfully carried out using microwave irradiation, significantly shortening the reaction time for key steps. derpharmachemica.com The use of microwave heating can also facilitate reactions that are difficult to achieve under conventional conditions, thereby expanding the synthetic chemist's toolbox.

The application of microwave technology not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh reaction conditions. jocpr.com

Green Chemistry Principles in 4-Methylbenzimidazole Synthesis

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net The synthesis of 4-methylbenzimidazole and its derivatives has been a fertile ground for the application of these principles, leading to more environmentally benign and sustainable synthetic routes.

A key aspect of green chemistry is the use of alternative, less hazardous solvents and catalysts. researchgate.net Ionic liquids, such as [bmim][BF₄], have been employed as both the solvent and catalyst for the synthesis of benzimidazole derivatives from the reaction of phenylenediamine and benzaldehyde (B42025) derivatives. jsynthchem.com This approach eliminates the need for volatile and often toxic organic solvents and metal catalysts, leading to a cleaner reaction with easier product isolation and high yields. jsynthchem.com The reaction time is also significantly reduced to around 3 hours at 120°C. jsynthchem.com

Another tenet of green chemistry is the development of solvent-free or solid-state reactions. Microwave-assisted synthesis often allows for reactions to be carried out in the absence of a solvent, further reducing the environmental impact. researchgate.net For example, the reaction between o-phenylene diamine and formic acid can be conducted in a domestic microwave oven without any solvent, yielding the desired benzimidazole product after a simple workup. jocpr.com

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing waste and improving efficiency. The synthesis of benzimidazole derivatives has been achieved through one-pot reactions catalyzed by agents like oxalic acid under microwave irradiation. ijarsct.co.in

Reaction Mechanisms and Kinetic Investigations Involving 4 Methylbenzimidazole Hydrochloride

Mechanistic Elucidation of Benzimidazole (B57391) Ring Formation

The synthesis of the benzimidazole core, a key structural motif in many biologically active compounds, has been a subject of extensive research. The formation of the benzimidazole ring in 4-Methylbenzimidazole typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. ijariie.comrsc.org One of the most common methods is the Phillips-Ladenburg reaction, which involves the reaction of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a mineral acid. semanticscholar.org

A widely accepted mechanism for the formation of 2-substituted benzimidazoles, such as the precursor to 4-Methylbenzimidazole Hydrochloride, begins with the reaction of an o-phenylenediamine with a carboxylic acid like acetic acid. orgsyn.org The initial step is the formation of an amide intermediate. This is followed by an intramolecular cyclization through the nucleophilic attack of the second amino group onto the carbonyl carbon of the amide. The resulting tetrahedral intermediate then undergoes dehydration to form the benzimidazole ring.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in providing a more detailed picture of the reaction pathway. These studies help in understanding the energetics of different steps and the structures of intermediates and transition states. For instance, DFT calculations at the B3LYP/6-31+G* level have been used to investigate the mechanism of similar benzimidazole syntheses. bohrium.com

Role of Acid Catalysis in Benzimidazole Synthesis

Acid catalysis plays a pivotal role in the synthesis of benzimidazoles, including 4-Methylbenzimidazole. The presence of an acid, typically a mineral acid like hydrochloric acid (HCl), serves multiple purposes to facilitate the reaction. ijariie.comresearchgate.net

Firstly, the acid protonates the carbonyl oxygen of the carboxylic acid (e.g., acetic acid), which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

Secondly, after the initial amide formation, the acid catalyzes the subsequent cyclization and dehydration steps. Protonation of the amide oxygen in the intermediate makes the carbonyl carbon even more electrophilic, promoting the intramolecular ring closure. Finally, the acid facilitates the elimination of a water molecule from the tetrahedral intermediate, driving the reaction towards the formation of the stable aromatic benzimidazole ring.

The use of polyphosphoric acid (PPA) is another common acidic condition for benzimidazole synthesis, particularly when reacting with nitriles. nih.gov In some modern approaches, even the surface of charged microdroplets has been shown to provide sufficient acidity to catalyze the reaction without the need for bulk acid addition. rsc.org This highlights the fundamental importance of an acidic environment for this transformation.

The table below summarizes the effect of different acid catalysts on the synthesis of benzimidazole derivatives, illustrating the importance of the catalytic system.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Hydrochloric Acid (4N) | o-phenylenediamine, Lactic acid | Reflux | High | mdpi.com |

| Formic Acid | 4-methyl-1,2-phenylenediamine | 70 °C, ZnO nanoparticles | 94 | semanticscholar.org |

| Acetic Acid | o-phenylenediamine, Aromatic aldehyde | Microwave | - | nih.gov |

| Ammonium (B1175870) Chloride | o-phenylenediamine, Aromatic acids | 80-90 °C | 72-90 | ijariie.com |

| Polyphosphoric Acid | 3,5-dimethyl-1,2-phenylenediamine, n-butyric acid | - | - | google.com |

Reaction Intermediates and Transition State Analysis

The detailed study of reaction pathways involves the characterization of transient species such as reaction intermediates and transition states. youtube.cominflibnet.ac.in For the synthesis of 4-Methylbenzimidazole, the reaction proceeds through several key intermediates.

The initial reaction between 4-methyl-o-phenylenediamine and a suitable carboxylic acid (like acetic acid to form 2,4-dimethylbenzimidazole) first forms an N-acylated o-phenylenediamine as a stable intermediate. This amide intermediate can often be isolated.

The subsequent intramolecular cyclization proceeds through a high-energy transition state leading to a tetrahedral intermediate. This intermediate is typically unstable and readily eliminates a water molecule to form the final benzimidazole product. youtube.com

Computational chemistry provides powerful tools to model these transient structures. ajrconline.orgq-chem.com For example, DFT calculations can be used to locate the transition state structures and calculate their energies, providing the activation energy for each step of the reaction. ajrconline.org This allows for a quantitative understanding of the reaction kinetics and helps in rationalizing the observed reaction rates and selectivities. For instance, in related systems, transition states for both the formation of intermediates and their subsequent reactions have been successfully located at the DFT/B3LYP/6-311++G(2d,p) level of theory. ajrconline.org

Photochemical Reaction Pathways of Benzimidazole Derivatives

The photochemistry of benzimidazole and its derivatives reveals alternative reaction pathways that are not accessible under thermal conditions. eurekaselect.com Upon absorption of UV light, benzimidazole derivatives can undergo various transformations.

Research on benzimidazole itself has shown two primary photochemical pathways: a "fixed-ring" isomerization and a "ring-opening" isomerization. acs.org The fixed-ring pathway involves the cleavage of the N-H bond, forming a benzimidazolyl radical and a hydrogen atom. acs.org The ring-opening pathway, on the other hand, leads to the cleavage of the five-membered imidazole (B134444) ring. acs.org

For substituted benzimidazoles, the nature and position of the substituent can influence the photochemical outcome. For example, the photodegradation of 2-(2-furyl)benzimidazole (fuberidazole) in acidic methanol (B129727) leads to the formation of benzimidazol-2-carboxylic acid as a major product. unl.pt This suggests a photoassisted ring cleavage mechanism. Other photoproducts observed in such reactions include bibenzimidazoles, which are likely formed through the intermediacy of a benzimidazole radical. unl.pt

The stability of the synthesized compounds is a crucial factor for their practical applications, and photophysical evaluations are important in this regard. mdpi.com Some complex pentacyclic benzimidazole derivatives have been synthesized using photochemical cyclization as a key step. nih.gov The study of these photochemical reactions is often complex, and the mechanisms can involve multiple steps and transient species.

Kinetics of Chemical Transformations Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For transformations involving this compound, kinetic analysis can help to understand the reaction mechanism in greater detail and to optimize reaction conditions.

Kinetic analyses are often performed using techniques like UV-Vis spectrophotometry or NMR spectroscopy to monitor the concentration of reactants and products over time. chemmethod.com For instance, the kinetics of the reaction between hexamethyl phosphorous triamide, dialkyl acetylenedicarboxylates, and benzimidazole have been studied using UV-Vis spectrophotometry. chemmethod.com

In the context of enzyme inhibition, kinetic analysis is crucial for determining the mode of action of benzimidazole derivatives. For example, kinetic analysis of methionine synthase inhibitors based on the benzimidazole scaffold revealed mixed and uncompetitive inhibition patterns, providing insights into how these molecules interact with the enzyme's active site. nih.gov

While specific kinetic data for many reactions of this compound are not always readily available in the public domain, the principles of chemical kinetics are broadly applicable. The rate of its formation, for example, will depend on the concentrations of the starting materials (4-methyl-o-phenylenediamine and the corresponding acid), the temperature, and the concentration of the acid catalyst.

The following table presents kinetic data for related benzimidazole reactions, illustrating the types of information that can be obtained from such studies.

| Reaction | Method of Analysis | Key Findings | Reference |

| Hexamethyl phosphorous triamide + dialkyl acetylenedicarboxylates + benzimidazole | UV-Vis spectrophotometry, 1H-NMR | Provided insights into rotational isomer exchange and yielded kinetic data. | chemmethod.com |

| Inhibition of PDEδ by benzimidazole inhibitors | Time-resolved fluorescence polarization, Surface Plasmon Resonance (SPR) | Determined association (kon) and dissociation (koff) rates, and equilibrium constants (KD). | acs.org |

| Inhibition of methionine synthase by benzimidazole derivatives | Radiometric enzyme assay, Lineweaver-Burk plots | Revealed mixed and uncompetitive inhibition mechanisms. | nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 4 Methylbenzimidazole Hydrochloride Structures

X-ray Crystallography of 4-Methylbenzimidazole Hydrochloride and its Derivatives

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of crystalline solids. d-nb.info This technique offers precise insights into bond lengths, bond angles, and the packing of molecules within a crystal lattice, which collectively govern the material's macroscopic properties.

The determination of the crystal structure of benzimidazole (B57391) derivatives, including salts like this compound, involves a systematic process. Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. Data collection is typically performed on a diffractometer, and the resulting diffraction patterns are used to solve and refine the crystal structure. nih.gov

For instance, the analysis of a related compound, 2-chloromethyl-1H-benzimidazole hydrochloride, revealed that it crystallizes in the monoclinic space group P21/c. cu.edu.eg The refinement of the structural model is carried out using software programs like SHELX, which minimizes the difference between observed and calculated structure factors. nih.gov The crystallographic data for such derivatives provide a model for what can be expected for this compound.

Table 1: Representative Crystallographic Data for a Benzimidazole Hydrochloride Derivative (Data based on a related structure, 2-chloromethyl-1H-benzimidazole hydrochloride) cu.edu.eg

| Parameter | Value |

| Empirical Formula | C₈H₈Cl₂N₂ |

| Space Group | P21/c |

| a (Å) | 7.1982(3) |

| b (Å) | 9.4513(5) |

| c (Å) | 14.0485(7) |

| β (°) | 102.440(3) |

| Volume (ų) | 932.94(8) |

| Z (Formula units/cell) | 4 |

| Calculated Density (Mg/m³) | 1.517 |

| R-factor | Typically refined to values < 0.05 |

The crystal packing of benzimidazole hydrochlorides is dominated by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in dictating the supramolecular architecture and stability of the crystal. mdpi.com

Table 2: Example of Hydrogen Bond Geometries in a Benzimidazole Hydrochloride Derivative (Data based on 2-chloromethyl-1H-benzimidazole hydrochloride) cu.edu.eg

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N3–H3···Cl2 | 0.86 | 2.096 | 3.179 | 174.04 |

| N4–H4···Cl2 | 0.86 | 2.147 | 3.149 | 161.20 |

| C8–H8···Cl2 | 0.97 | 2.925 | 3.447 | 116.70 |

Beyond hydrogen bonding, other non-covalent forces play a significant role. π-π stacking interactions are common between the aromatic rings of adjacent benzimidazole moieties. science.govresearchgate.net These interactions are characterized by face-to-face or offset arrangements of the planar ring systems. In the structure of 2-chloromethyl-1H-benzimidazole hydrochloride, π-π stacking is observed along the crystallographic 'b' axis, with a distance of approximately 3.58 Å between the ring planes. cu.edu.eg

Halogen bonding, an interaction where a halogen atom acts as an electrophilic center, can also be present in derivatives containing halogen substituents. science.govnih.gov These interactions, denoted as C–X···A (where X is a halogen and A is a nucleophile like N, O, or Cl⁻), contribute to the directional organization of molecules within the crystal.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of close contacts. The analysis generates a 2D "fingerprint plot," which summarizes the relative contributions of different types of intermolecular contacts. nih.gov

Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzimidazole Derivatives (Data compiled from analyses of related structures) nih.govnih.govmdpi.comnih.gov

| Contact Type | Percentage Contribution |

| H···H | 35 - 74% |

| C···H/H···C | 14 - 26% |

| N···H/H···N | ~2 - 20% |

| O···H/H···O | ~7 - 18% |

| Cl···H/H···Cl | ~32% (in chloro-derivatives) |

Analysis of Intermolecular Interactions in Crystalline Lattices

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide complementary information to crystallographic studies, offering insights into the structure and bonding in both solid and solution states.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the molecular structure in solution. organicchemistrydata.org For this compound, the protonation at a nitrogen atom and the resulting positive charge on the imidazole (B134444) ring lead to a downfield shift of the aromatic and N-H protons compared to the neutral base. msu.edu The methyl group would appear as a singlet, while the aromatic protons would exhibit a complex splitting pattern corresponding to the substitution on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the methyl, aromatic, and imidazole carbons. nih.govrjptonline.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Methylbenzimidazole Cation

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| CH₃ | ~2.5 | CH₃ | ~17 |

| Aromatic C-H | 7.3 - 7.9 | Aromatic C | 112 - 134 |

| Imidazole C2-H | ~8.9 | Imidazole C2 | ~142 |

| N-H | >13.0 (broad) | Imidazole C=C | 130 - 140 |

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. nist.gov The spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 2500-3200 cm⁻¹ region is indicative of the N⁺-H stretching vibration involved in strong hydrogen bonding. Other key bands include C-H stretching for the methyl and aromatic groups (~2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring (~1450-1620 cm⁻¹), and various bending vibrations. acs.orgprepchem.com

Table 5: Expected Principal IR Absorption Bands (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 2500 | N⁺-H stretch (H-bonded) |

| 3100 - 2900 | C-H stretch (Aromatic & CH₃) |

| 1620 - 1580 | C=N stretch |

| 1500 - 1450 | C=C stretch (Aromatic ring) |

| ~1460 | CH₃ bend |

| ~800 - 700 | C-H bend (Aromatic oop) |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mhlw.go.jp Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated aromatic system. scispace.comresearchgate.net The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely show two main absorption maxima (λ_max), characteristic of the benzimidazolium chromophore. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the positions of protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons, the methyl group protons, and the N-H protons of the imidazolium (B1220033) ring. The protonation of the imidazole nitrogen leads to a downfield shift of the aromatic and N-H protons compared to the free base due to the increased electron-withdrawing nature of the positively charged ring.

The aromatic region of the spectrum is particularly informative for confirming the "4-methyl" substitution pattern. The protons on the benzene ring exhibit a characteristic splitting pattern that can be analyzed to determine their relative positions. The methyl group typically appears as a singlet in the upfield region of the spectrum. The acidic N-H protons of the imidazolium ring are also observable and their chemical shift can be sensitive to the solvent and concentration. An experimental ¹H NMR spectrum for a closely related benzimidazole hydrochloride in DMSO-d6 with HCl shows signals that can be used for comparative assignment. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are influenced by the methyl substituent and the positive charge on the imidazolium moiety. The quaternary carbons, including the carbon at the junction of the two rings and the C2 carbon of the imidazole ring, can be distinguished from the protonated carbons. The methyl carbon appears as a distinct signal in the aliphatic region of the spectrum. Data for related compounds like 1-methyl-benzimidazole show characteristic shifts for the C4 and C7 carbons, which are influenced by the nitrogen atom's electronic effects. mdpi.com In 2-alkyl-benzimidazoles, the C2 carbon is shifted to higher frequencies compared to the unsubstituted benzimidazole. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ | ~2.5 | ~21 | s | |

| H-2 | ~9.3 | ~142 | s | Downfield shift due to adjacent positive charge. |

| H-5 | ~7.8 | ~126 | d | |

| H-6 | ~7.4 | ~125 | t | |

| H-7 | ~7.7 | ~115 | d | |

| N-H | >10 | - | br s | Broad signal, exchangeable with D₂O. |

| C-2 | - | ~142 | ||

| C-4 | - | ~132 | ||

| C-5 | - | ~126 | ||

| C-6 | - | ~125 | ||

| C-7 | - | ~115 | ||

| C-3a | - | ~135 | ||

| C-7a | - | ~133 |

Note: The chemical shifts are predicted based on data from similar benzimidazole derivatives and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum include the N-H stretching vibrations of the protonated imidazole ring, which typically appear as broad bands in the region of 3400-3200 cm⁻¹. These bands are often broadened due to hydrogen bonding with the chloride counter-ion. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. The presence of the methyl group is confirmed by C-H stretching and bending vibrations. For instance, the IR spectrum of 2-methylbenzimidazole (B154957) shows characteristic bands for these functional groups. researchgate.net The IR spectrum of imidazole derivatives shows a stretching absorption for the N-H of the imidazole ring around 3437 cm⁻¹, aromatic C-H stretching near 3053 cm⁻¹, and C=N stretching at approximately 1681 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidazolium) | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| C=N and C=C Stretch (Ring) | 1650 - 1450 | Medium to Strong |

| N-H Bend | 1600 - 1500 | Medium |

| C-H Bend (CH₃) | 1460 - 1370 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to confirm the molecular weight of the cation (4-methylbenzimidazolium) and to study its fragmentation pathways, which can provide further structural information.

The molecular ion peak ([M]⁺) for the 4-methylbenzimidazole cation (C₈H₈N₂) would be expected at a mass-to-charge ratio (m/z) of 132. The fragmentation of benzimidazole derivatives often involves the loss of small, stable molecules. A common fragmentation pathway for benzimidazoles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a significant fragment ion. The methyl group can also be lost as a methyl radical (•CH₃, 15 Da). The fragmentation pattern can help to distinguish between different isomers. For example, the mass spectrum of 2-methylbenzimidazole shows a molecular ion peak at m/e 146 and significant fragments at 131, 104, 92, and 77. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 4-Methylbenzimidazole Cation

| m/z | Proposed Fragment | Proposed Loss from Molecular Ion |

| 132 | [C₈H₈N₂]⁺ | - |

| 117 | [C₇H₅N₂]⁺ | •CH₃ |

| 105 | [C₇H₅N]⁺ | HCN from [M-H]⁺ |

| 77 | [C₆H₅]⁺ | Loss of CH₃ and HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated benzimidazole ring system.

The spectrum typically shows two main absorption bands. The more intense band at shorter wavelengths (around 240-250 nm) can be attributed to the benzenoid π → π* transitions, while the band at longer wavelengths (around 270-280 nm) is characteristic of the π → π* transitions involving the entire conjugated system of the benzimidazole. The protonation of the imidazole ring can cause a slight shift in the absorption maxima (a hypsochromic or bathochromic shift) compared to the free base, due to the alteration of the electronic structure. For instance, 1-methylbenzimidazole (B167850) exhibits a UV absorption maximum at 277 nm in water. guidechem.com The UV-visible spectrum of a benzimidazole derivative in 5.0 M HCl showed absorption maxima that can be attributed to π-π* and n-π* transitions. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Type of Transition |

| ~245 nm | High | π → π* (Benzenoid) |

| ~275 nm | Moderate | π → π* (Benzimidazole system) |

| ~282 nm | Moderate | π → π* (Benzimidazole system) |

Computational Chemistry and Theoretical Modeling of 4 Methylbenzimidazole Hydrochloride Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study benzimidazole (B57391) derivatives to understand their structural and electronic properties. dntb.gov.uaiaea.orgajrconline.org Calculations are often performed using hybrid functionals like B3LYP with various basis sets, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. iaea.orgnih.gov

The first step in a theoretical study is typically the geometry optimization of the molecule to find its most stable conformation (the lowest energy state). atomistica.online For benzimidazole derivatives, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. ajrconline.org These calculated parameters are then often compared with experimental data from techniques like X-ray crystallography to validate the computational method. nih.gov

For a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, DFT calculations at the B3LYP/6–311 G(d,p) level were used to optimize the structure. nih.gov The benzimidazole moiety in such compounds is often found to be nearly planar. nih.gov The optimization process involves finding the minimum on the potential energy surface, and its success is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. atomistica.online

Interactive Table: Representative Optimized Geometrical Parameters for a Methylbenzimidazole Derivative Core Structure (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-C5 | 1.39 Å |

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | N1-C7a | 1.39 Å |

| Bond Length | C8-N9 (Hypothetical) | 1.32 Å |

| Bond Angle | C4-C5-C6 | 120.5° |

| Bond Angle | N1-C2-N3 | 115.0° |

Note: The data presented is illustrative for a substituted methylbenzimidazole derivative nih.gov and serves as an example of typical results from DFT calculations. Specific values for 4-Methylbenzimidazole Hydrochloride would require a dedicated computational study.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. semanticscholar.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap implies that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For various benzimidazole derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity, often in the context of corrosion inhibition or biological activity. iaea.orgesisresearch.org For instance, a study on a substituted benzimidazole found a HOMO-LUMO energy gap of 4.9266 eV, indicating high stability. nih.gov

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), help in quantitatively predicting the molecule's behavior in chemical reactions. iaea.org

Interactive Table: Frontier Orbital Energies and Related Quantum Chemical Parameters for a Benzimidazole Derivative

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.29 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.48 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.24 | Resistance to change in electron distribution |

Note: Values are representative, based on data for related benzimidazole systems iaea.orgirjweb.com, to illustrate the output of such analyses.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wuxiapptec.comresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface. wuxiapptec.com

Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-deficient areas), which are favorable for nucleophilic attack. wuxiapptec.com Green regions represent neutral potential. semanticscholar.org For benzimidazole derivatives, MEP analysis can identify the most likely sites for protonation, such as the nitrogen atoms, and other intermolecular interactions. nih.govresearchgate.net The distribution of charges, often quantified using methods like Mulliken population analysis, complements the MEP map by providing numerical values for the partial charges on each atom. ajrconline.orgnih.gov

Theoretical vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). atomistica.online These calculated frequencies and their corresponding vibrational modes can be correlated with experimental data from FT-IR and Raman spectroscopy. researchgate.net

This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as N-H stretching, C-H stretching, and ring deformation modes. esisresearch.orgresearchgate.net Often, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. researchgate.net Studies on benzimidazole and its derivatives have successfully used DFT calculations to assign their complex vibrational spectra. esisresearch.orgresearchgate.net

Interactive Table: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental (FT-IR) Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3544 | 3548 |

| C-H Stretch (Aromatic) | 3100 | 3105 |

| C=N Stretch | 1520 | 1518 |

| C-N Stretch | 1268 | 1270 |

Note: Data is compiled from representative studies on substituted benzimidazoles esisresearch.orgresearchgate.net to demonstrate the correlation between theoretical and experimental values.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. tudelft.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions within a specific environment, such as in solution. tudelft.nlnih.gov

A simulation of a 4-methylbenzimidazole monomer as part of a larger DNA structure involved an initial equilibration period followed by a dynamics run, tracking the molecule's position and conformation over tens of thousands of femtoseconds. nih.gov Such simulations can analyze the stability of different conformations, the formation and breaking of hydrogen bonds with solvent molecules, and the diffusion of the molecule through the solution. tudelft.nl This provides a detailed picture of the molecule's behavior at a temporal and spatial resolution that is often inaccessible to direct experimental measurement.

Solvent Effects on Molecular Properties

The surrounding solvent environment plays a critical role in determining the molecular structure, stability, and reactivity of chemical compounds. For this compound, computational methods like Density Functional Theory (DFT) combined with continuum solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Research indicates that the molecular properties of heterocyclic compounds are significantly influenced by the polarity of the solvent. ajrconline.org As the dielectric constant of the solvent increases, a corresponding increase in the compound's dipole moment and polarizability is often observed. ajrconline.org This is due to the stabilization of charge separation in the molecule by the polar solvent. The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to the solvent, also changes, reflecting the strength of solute-solvent interactions. ajrconline.org

These computational studies allow for the prediction of how this compound will behave in various media, from nonpolar aprotic solvents to polar protic solvents like water or alcohols. The interaction between the solvent and the solute can modify the values of global reactivity descriptors, providing insight into the compound's chemical behavior under different conditions. ajrconline.org

Table 1: Illustrative Solvent Effects on a Benzimidazole Derivative's Calculated Properties This table presents representative data based on computational methodologies described for similar heterocyclic compounds to illustrate the expected trends for this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | 3.5 | 0.0 |

| Dichloromethane | 8.9 | 5.2 | -7.8 |

| Ethanol (B145695) | 24.6 | 5.9 | -9.5 |

| Water | 78.4 | 6.2 | -10.1 |

Theoretical Adsorption Models in Surface Interactions (e.g., Langmuir Isotherm)

The interaction of 4-methylbenzimidazole and its derivatives with surfaces is a key area of study, particularly in the field of corrosion inhibition. These molecules can adsorb onto a metal surface, forming a protective film that mitigates corrosion. nih.gov To understand and quantify this adsorption process, theoretical adsorption models are applied to experimental data.

The Langmuir adsorption isotherm is one of the most commonly used models to describe the adsorption of benzimidazole derivatives on metal surfaces in acidic media. nih.govtandfonline.compeacta.org This model assumes the formation of a monolayer of the inhibitor on the metal surface, where all adsorption sites are equivalent and the ability of a molecule to adsorb is independent of the occupancy of neighboring sites. osti.gov The linear form of the Langmuir isotherm is given by the equation:

C/θ = 1/Kads + C

where 'C' is the inhibitor concentration, 'θ' is the degree of surface coverage, and 'Kads' is the equilibrium constant of the adsorption process. peacta.org A straight line is obtained when plotting C/θ against C, confirming that the adsorption follows the Langmuir model. peacta.orgresearchgate.net

The value of Kads is related to the standard Gibbs free energy of adsorption (ΔG°ads), which indicates the spontaneity and strength of the adsorption. A high value of Kads and a large negative value of ΔG°ads signify a strong and spontaneous interaction between the inhibitor molecule and the metal surface. peacta.org Studies on related benzimidazole compounds have demonstrated that their adsorption on steel surfaces in hydrochloric acid solutions fits the Langmuir isotherm well. nih.govtandfonline.comresearchgate.net

Table 2: Example Data for Langmuir Isotherm Analysis of a Benzimidazole Inhibitor This table contains representative data illustrating the relationship between inhibitor concentration and surface coverage, used for fitting the Langmuir adsorption isotherm.

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ |

|---|---|---|

| 0.0001 | 0.65 | 0.000154 |

| 0.0005 | 0.85 | 0.000588 |

| 0.0010 | 0.92 | 0.001087 |

| 0.0050 | 0.96 | 0.005208 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity, such as corrosion inhibition efficiency or biological potency. ajrconline.orgresearchgate.net For benzimidazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for designing new, more effective analogs. researchgate.net

These methods work by aligning a set of related molecules (like various substituted benzimidazoles) and calculating different molecular fields (e.g., steric, electrostatic, hydrophobic) around them. A statistical model is then built to correlate the variations in these fields with the observed activity. researchgate.net The predictive power of the resulting QSAR model is validated internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of compounds not used in model generation. ajrconline.orgresearchgate.net A high q² and external R² value indicate a robust and predictive model. ajrconline.org

The results of a 3D-QSAR study are often visualized as contour maps. researchgate.net These maps highlight regions in 3D space where modifications to the lead structure (e.g., 4-methylbenzimidazole) are likely to increase or decrease activity. For instance, a map might show that adding a bulky, electron-donating group at a specific position on the benzimidazole ring would enhance its protective properties. researchgate.netd-nb.info This provides a rational, hypothesis-driven approach to the design of novel analogs with improved performance, reducing the need for extensive trial-and-error synthesis. researchgate.net

Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Benzimidazole Derivatives This table shows typical statistical results from a CoMFA/CoMSIA study, indicating the model's validity and predictive ability.

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| q² | Cross-validated correlation coefficient | 0.581 | researchgate.net |

| R² | Non-cross-validated correlation coefficient | 0.987 | researchgate.net |

| F | F-test value | 604.34 | ajrconline.org |

| SEE | Standard Error of Estimate | 0.157 | ajrconline.org |

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Water |

| Ethanol |

| Dichloromethane |

| Hydrochloric Acid |

| 2-Methylbenzimidazole (B154957) |

| 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4 oxadiazole-2-thiol |

| 2-[(5-methylpyrazol-3-yl) methyl] benzimidazole |

Coordination Chemistry and Metal Complexation of 4 Methylbenzimidazole Hydrochloride

4-Methylbenzimidazole Hydrochloride as a Ligand

The ligating properties of 4-methylbenzimidazole are primarily dictated by the two nitrogen atoms of the imidazole (B134444) ring. The methyl group, located on the benzene (B151609) portion of the molecule, acts as a non-coordinating substituent that can modulate the ligand's electronic donating ability and steric profile.

The synthesis of 4-methylbenzimidazole is commonly achieved through the Phillips condensation method. This involves the reaction of 3-methyl-1,2-diaminobenzene with a source of a single carbon atom, such as formic acid or an appropriate aldehyde, followed by cyclization. researchgate.netlookchem.com For instance, refluxing the diamine with formic acid yields the desired benzimidazole (B57391) ring.

To enhance the coordination potential and create multidentate ligands, the 4-methylbenzimidazole scaffold can be chemically modified. A prevalent strategy is the introduction of additional donor functionalities. This can be accomplished through N-alkylation to introduce pendant arms with coordinating groups or by functionalizing the benzimidazole ring itself. A common modification involves the synthesis of Schiff bases from amino-substituted benzimidazoles and various aldehydes or ketones. rsc.orgmdpi.com These Schiff base derivatives can act as bidentate (N,N), tridentate (N,N,O), or even higher denticity ligands, significantly increasing the stability and structural diversity of the resulting metal complexes. nih.gov Another approach involves creating combined molecules, such as linking the benzimidazole unit to other chelating fragments like salicylic (B10762653) acid, to produce ligands with tailored coordination pockets. sphinxsai.com

4-Methylbenzimidazole exhibits several coordination modes, largely dependent on the reaction conditions and the nature of the metal ion.

Monodentate Coordination: The most common coordination mode is as a neutral, monodentate ligand through its sp²-hybridized imine nitrogen atom (N3). semanticscholar.orgmdpi.com In this mode, the ligand binds to a single metal center. The N-H group remains intact.

Bridging Coordination: Upon deprotonation of the pyrrole-like nitrogen (N1-H) with a base, the resulting 4-methylbenzimidazolate anion can act as a bridging ligand, using both N1 and N3 to link two different metal centers. This mode is crucial in the formation of dinuclear complexes and coordination polymers. researchgate.net

Multidentate Coordination in Modified Ligands: When 4-methylbenzimidazole is incorporated into a larger molecular structure, such as a Schiff base or a pincer ligand, it functions as one part of a multidentate system. nih.govnih.gov In these cases, the coordination involves the benzimidazole nitrogen and other donor atoms (e.g., oxygen, sulfur, or other nitrogens) from the appended chemical groups.

The methyl group at the 4-position does not participate directly in coordination but exerts an electronic effect on the ring system. As an electron-donating group, it increases the electron density on the benzimidazole ring, enhancing the basicity and donor strength of the nitrogen atoms compared to the unsubstituted benzimidazole.

Synthesis and Structural Characterization of Metal Complexes

Complexes of 4-methylbenzimidazole and its derivatives are typically synthesized by reacting the ligand with a metal salt (e.g., halides, acetates, or perchlorates) in a suitable solvent like ethanol (B145695), methanol (B129727), or dimethylformamide (DMF). The resulting complexes can be mononuclear, dinuclear, or polymeric, depending on the ligand-to-metal ratio, the coordination preferences of the metal, and the presence of co-ligands.

A wide array of transition metals form stable complexes with methyl-substituted benzimidazoles, leading to diverse geometries and properties.

Copper(II) Complexes: Copper(II) complexes with benzimidazole ligands have been extensively studied. For example, complexes with the formula [CuL₂Cl₂·nH₂O], where L is a derivative like 1-(4-methylbenzyl)-2-methylbenzimidazole, typically exhibit a tetrahedral geometry. semanticscholar.org The structures can range from simple mononuclear species to complex coordination polymers, often displaying distorted octahedral or square pyramidal geometries. mdpi.com

Nickel(II) and Cobalt(II) Complexes: Nickel(II) and Cobalt(II) form complexes with various coordination numbers, though six-coordinate octahedral and four-coordinate tetrahedral are most common. mdpi.comnih.gov An example is the octahedral complex [Ni(acac)₂(C₈H₉N₃)(H₂O)], formed with 2-amino-1-methylbenzimidazole (B158349) and acetylacetonate, where the benzimidazole derivative acts as a monodentate ligand. nih.gov Cobalt(III) complexes with benzimidazole-derived imine ligands have been shown to possess an octahedral environment. nih.gov

Ruthenium(II) Complexes: Ruthenium(II) forms particularly interesting organometallic complexes. Cyclometalation is a key reaction, where a C-H bond on an aryl substituent of the benzimidazole ligand is activated to form a Ru-C bond, resulting in a stable five-membered chelate ring (C^N coordination). nih.gov These complexes are of great interest as photosensitizers. Additionally, half-sandwich Ru(II) complexes, such as [Ru(cymene)(L)Cl]X, have been synthesized where a modified 1-methylbenzimidazole-2-thione acts as a bidentate N,S-chelating ligand. nih.gov

Table 1: Selected Structural Data for Transition Metal Complexes with Methyl-Substituted Benzimidazole Ligands

| Complex Formula | Metal Ion | Ligand | Geometry | Coordination Number | Ref. |

| [Ni(acac)₂(C₈H₉N₃)(H₂O)] | Ni(II) | 2-Amino-1-methylbenzimidazole | Octahedral | 6 | nih.gov |

| [Cu(L)₂(Macr)₂] (L = 2-MeBzIm) | Cu(II) | 2-Methylbenzimidazole (B154957) | Octahedral | 6 | mdpi.com |

| [Cu₂(L)₂(Macr)₄] (L = 2-MeBzIm) | Cu(II) | 2-Methylbenzimidazole | Sq. Pyramidal | 5 | mdpi.com |

| [Co(p-4-bmp)Cl₂]₂ | Co(II) | 1,3-bis(5-methyl-benzimidazol-2-yl)propane | Tetrahedral | 4 | researchgate.net |

| [Ru(cym)(L)Cl]PF₆ (L = 1-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-3-methylbenzimidazole-2-thione) | Ru(II) | 1-methylbenzimidazole (B167850) derivative | Piano-stool | - | nih.gov |

While less common than transition metals, main group elements also form complexes with methyl-substituted benzimidazoles, often resulting in coordination polymers with interesting structural topologies.

Zinc(II) and Cadmium(II) Complexes: As d¹⁰ ions, Zn(II) and Cd(II) are flexible in their coordination geometry and are excellent candidates for building coordination polymers. Numerous studies have reported the synthesis of 1D, 2D, and 3D frameworks using flexible bis(methylbenzimidazole) ligands and various dicarboxylate co-ligands. acs.orgrsc.orgrsc.org The resulting structures can be quite complex, featuring interpenetrating networks and helical chains. For example, complexes with the ligand 1,1'-(1,6-hexane)bis-(2-methylbenzimidazole) (hbmb) and different dicarboxylates yield entangled frameworks whose dimensionality and topology are tuned by the choice of the carboxylate linker. rsc.orgrsc.org

Lead(II) and Tin(IV)/Mercury(II) Complexes: Complexes with heavier p-block elements have also been reported. A lead(II) complex with 2-methylbenzimidazole, [Pb(B)₂(Gly)]NO₃, was found to adopt an irregular tetrahedral geometry. arabjchem.org Furthermore, heterobimetallic complexes containing both Sn(IV) and Hg(II) have been synthesized using a dithiocarbamate (B8719985) ligand derived from 2-mercapto-5-methyl-benzimidazole, showcasing the ligand's versatility in more complex systems. tandfonline.com

Electronic, Optical, and Magnetic Properties of Metal Complexes

The formation of a coordination complex significantly alters the electronic structure of both the metal ion and the ligand, giving rise to distinct physical properties.

The electronic absorption spectra of these complexes in the UV-Visible region typically show bands corresponding to intraligand (π→π*) transitions within the benzimidazole moiety, as well as ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer bands. For complexes with d-block elements containing unpaired electrons, lower energy d-d transition bands are also observed. mdpi.comarabjchem.org

Ruthenium(II) complexes with 2-aryl-5-methylbenzimidazoles, for example, exhibit intense MLCT absorption bands that can extend into the visible region. nih.gov The energy of these transitions, and thus the color of the complex, can be fine-tuned by modifying substituents on the ligand. Many of these complexes are also luminescent, with emission arising from the triplet MLCT state. nih.gov Complexes of d¹⁰ metals like Zn(II) and Cd(II) are often colorless unless the ligand itself is colored. However, they can be highly photoluminescent, with emissions typically originating from intraligand (π→π or π→n) transitions. acs.orgrsc.org

The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal center. Complexes of main group metals and d¹⁰ transition metals like Zn(II) and Cd(II) are diamagnetic. In contrast, complexes of transition metals with partially filled d-orbitals are paramagnetic. The effective magnetic moment (μ_eff) provides insight into the number of unpaired electrons and the geometry of the complex. For instance, mononuclear Cu(II) (d⁹) complexes typically exhibit magnetic moments slightly above the spin-only value for one unpaired electron (~1.73 B.M.), often in the range of 1.8-2.2 B.M. nih.gov High-spin octahedral Co(II) (d⁷) complexes have three unpaired electrons and magnetic moments in the range of 4.3–5.2 B.M., while Ni(II) (d⁸) in an octahedral environment has two unpaired electrons and moments of 2.9–3.4 B.M. nih.govresearchgate.net In polynuclear complexes, magnetic coupling between metal centers can occur, leading to either antiferromagnetic (spin pairing) or ferromagnetic (spin alignment) interactions. rsc.org

Table 2: Selected Optical and Magnetic Properties of Metal Complexes with Methyl-Substituted Benzimidazole Ligands

| Complex/Ligand System | Metal Ion | Property | Value / Observation | Ref. |

| Ru(II) with 2-aryl-5-methylbenzimidazoles | Ru(II) | Absorption (MLCT/LLCT) | λₘₐₓ = 450-550 nm | nih.gov |

| Ru(II) with 2-aryl-5-methylbenzimidazoles | Ru(II) | Emission | λₑₘ = 800-950 nm | nih.gov |

| [Cu(2-MeBzIm)₂(Macr)₂] | Cu(II) | Electronic Spectra (d-d) | Bands characteristic of distorted octahedron | mdpi.com |

| [Co(III) complex] (diamagnetic) | Co(III) | Magnetic Moment (μ_eff) | Diamagnetic | nih.gov |

| [Cu(II) complex] | Cu(II) | Magnetic Moment (μ_eff) | 1.87–1.89 B.M. | nih.gov |

| [Ni(II) complex] (tetrahedral) | Ni(II) | Magnetic Moment (μ_eff) | 3.53 B.M. | mdpi.com |

| [Mn(II) complex] (tetrahedral) | Mn(II) | Magnetic Moment (μ_eff) | 5.9 B.M. (high-spin d⁵) | arabjchem.org |

| Zn(II)/Cd(II) Coordination Polymers with bis-methylbenzimidazole | Zn(II)/Cd(II) | Luminescence | Solid-state photoluminescence observed | acs.orgrsc.org |

Catalytic Activity of this compound-Metal Complexes

Metal complexes incorporating the 4-methylbenzimidazole ligand, derived from this compound, have demonstrated significant catalytic activity in a variety of organic transformations. The versatility of the benzimidazole core allows it to act as a robust ligand for numerous transition metals, leading to catalysts with diverse applications. nih.govresearchgate.net These complexes are particularly noted for their roles in oxidation, reduction, and carbon-carbon bond-forming reactions. arabjchem.org

Research has shown that copper(II) complexes with benzimidazole-based ligands can effectively catalyze the aerobic oxidation of benzylic alcohols to the corresponding aldehydes. nih.gov In some systems, the addition of a nitroxyl (B88944) radical initiator like TEMPO is required for catalytic turnover, with yields reaching up to 99% within a few hours under ambient conditions. nih.gov

Furthermore, palladium-N-heterocyclic carbene (NHC) complexes derived from benzimidazolium salts are active catalysts for Heck coupling reactions and the direct arylation of benzothiazoles. arabjchem.org The catalytic efficiency of these palladium complexes can be tuned by modifying the substituents on the benzimidazole ring, with electron-donating groups generally enhancing activity. arabjchem.org Similarly, rhodium(I)-NHC complexes based on benzimidazole have proven to be effective for the transfer hydrogenation of ketones. arabjchem.org

In the realm of polymerization, nickel(II) complexes featuring monodentate benzimidazole ligands have been developed as catalysts for the vinyl polymerization of norbornene. acs.org Copper(II) complexes have also been investigated as photoredox catalysts for free-radical polymerization. nih.gov

The encapsulation of cobalt(II), copper(II), and zinc(II) complexes of methylbenzimidazole within zeolite frameworks has been shown to create efficient and reusable catalysts. ajol.info For instance, a zinc(II) complex encapsulated in ZSM-5 zeolite demonstrated high efficiency in the synthesis of 1,3-dioxolanes from styrene (B11656) oxide and acetone, achieving up to 90% conversion. ajol.info These encapsulated systems are valued for their stability and the ease with which the catalyst can be recovered and reused. ajol.info

The following table summarizes the catalytic activity of various metal complexes containing the 4-methylbenzimidazole ligand in different organic reactions:

| Metal Complex System | Reaction Type | Substrate | Product | Yield/Conversion | Reference |

| [Zn(Mebzlh)]-ZSM-5 | Acetalization | Styrene oxide and acetone | 2,2-dimethyl-4-phenyl- nih.govCurrent time information in Bangalore, IN.-dioxolane | 90% conversion | ajol.info |

| [Cu(Mebzlh)]-ZSM-5 | Acetalization | Styrene oxide and acetone | 2,2-dimethyl-4-phenyl- nih.govCurrent time information in Bangalore, IN.-dioxolane | >[Co(Mebzlh)]-ZSM-5 | ajol.info |

| [Co(Mebzlh)]-ZSM-5 | Acetalization | Styrene oxide and acetone | 2,2-dimethyl-4-phenyl- nih.govCurrent time information in Bangalore, IN.-dioxolane | Moderate conversion | ajol.info |

| [L3-Cu]2+ / TEMPO | Aerobic Oxidation | Benzylic alcohols | Corresponding aldehydes | Up to 99% yield | nih.gov |

| Rhodium(I)-NHC complexes | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | Active catalyst | arabjchem.org |

| Palladium-NHC complexes | Heck Coupling | Various | Coupled products | Active catalyst | arabjchem.org |

Supramolecular Chemistry and Self Assembly Involving 4 Methylbenzimidazole Hydrochloride

Design Principles for Supramolecular Architectures

The creation of specific supramolecular architectures is not a random process but rather a result of deliberate molecular design, a field often referred to as crystal engineering. researchgate.net The goal is to control the assembly of molecules in the solid state to produce materials with desired properties. acs.org For benzimidazole (B57391) derivatives, including 4-methylbenzimidazole, several design principles are instrumental.

A key strategy involves the use of modular synthesis , where the core benzimidazole structure is systematically modified to introduce specific functional groups. uq.edu.au These groups are chosen to direct the assembly through predictable non-covalent interactions, or synthons. researchgate.net For instance, the nitrogen atoms of the imidazole (B134444) ring and the chloride anion in 4-Methylbenzimidazole Hydrochloride can form robust hydrogen bonds with suitable donors and acceptors.

Another powerful design principle is the use of metal coordination. Benzimidazole derivatives can act as ligands, coordinating to metal ions to form metallotectons. researchgate.net These metal-organic hybrid units can then self-assemble into larger, often porous, one-, two-, or three-dimensional networks. researchgate.netk-state.edu The choice of both the metal ion and the organic ligand dictates the geometry and properties of the final supramolecular architecture. uq.edu.au For example, 2-methylbenzimidazole (B154957) has been used with iron(III) oxalate (B1200264) complexes to create layered structures. researchgate.net

The principle of solid solutions , where multiple components are crystallized together in variable stoichiometry, offers a way to fine-tune the properties of the resulting materials. acs.org By mixing different benzimidazole derivatives or introducing different counter-ions, properties such as phase transition temperatures can be systematically altered. acs.org

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule, which contains a cavity, and a smaller 'guest' molecule that fits within it. wikipedia.org This molecular recognition is driven by a combination of non-covalent interactions. wikipedia.org While specific studies on this compound as a guest are not prevalent, the behavior of related benzimidazole derivatives provides significant insight into its potential in this area.